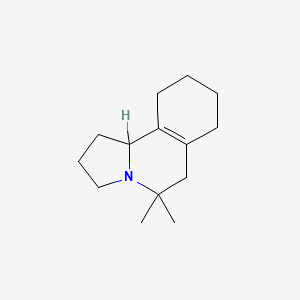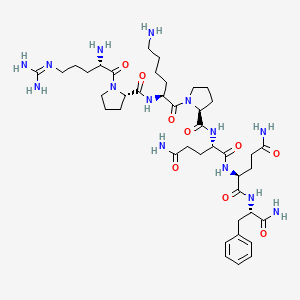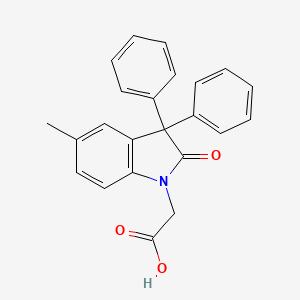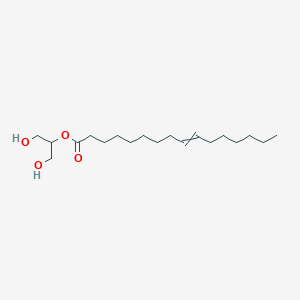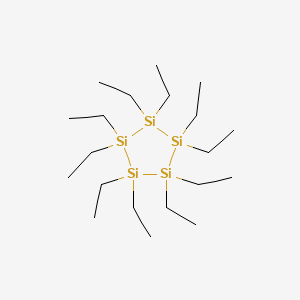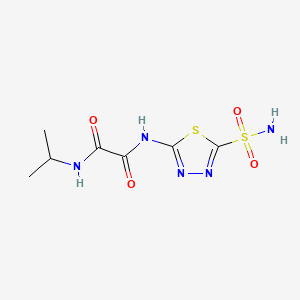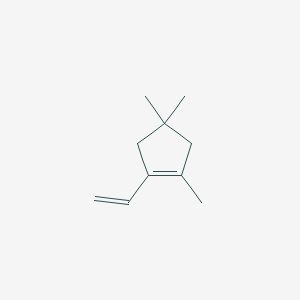
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an ethenyl group and three methyl groups attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with isobutene followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically include the use of a strong base such as potassium tert-butoxide and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4,4-trimethylcyclopentene in the presence of a dehydrogenation catalyst such as platinum or palladium. This method allows for the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the ethenyl group can be achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ethenyl group, using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, Pd/C
Substitution: Halogens (e.g., Br2, Cl2), halogenating agents (e.g., N-bromosuccinimide)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene involves its interaction with various molecular targets and pathways. The ethenyl group allows for the formation of reactive intermediates that can participate in a range of chemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene can be compared with other similar compounds such as:
Cyclopentene: Lacks the ethenyl and methyl groups, making it less reactive in certain chemical reactions.
2,4,4-Trimethylcyclopentene: Similar structure but lacks the ethenyl group, resulting in different reactivity and applications.
1-Methylcyclopentene: Contains only one methyl group, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
77628-59-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1-ethenyl-2,4,4-trimethylcyclopentene |
InChI |
InChI=1S/C10H16/c1-5-9-7-10(3,4)6-8(9)2/h5H,1,6-7H2,2-4H3 |
Clé InChI |
ZAEFFEFTLHHIGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(C1)(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

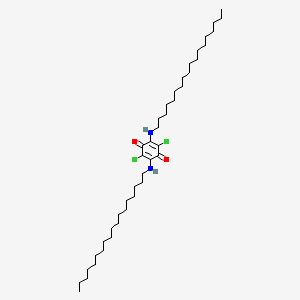
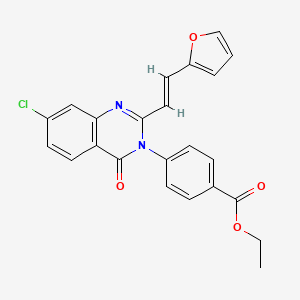
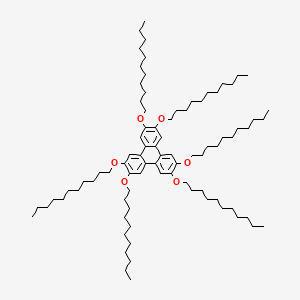
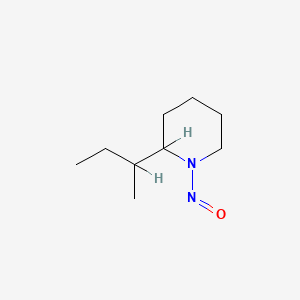
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
